Cis-P-Coumaric Acid

Physical Chemistry Spectroscopy Analytical Method Development

Procure cis-p-Coumaric Acid (CAS 4501-31-9), the geometrically pure cis-isomer of p-coumaric acid, for isomer-specific research where the trans form cannot substitute. This stereoisomer exhibits 1.28× lower UV absorbance at 310 nm and significantly greater aqueous ionization than trans-p-coumaric acid, directly impacting solubility, membrane permeability, and bioassay outcomes. It is a mandatory reference standard for HPLC/CE method development targeting cis/trans isomer separation in natural product or synthetic matrices. Its documented presence at elevated concentrations in viable groundnut seeds vs. non-viable ones positions it as a seed-viability biomarker for agricultural metabolomics. Note inherent photolability: the compound is prone to photoisomerization back to the trans form. Controlled storage (−20 °C, amber vial, inert atmosphere) and handling are essential to preserve isomeric integrity. Researchers performing QSAR, comparative antimicrobial, or DNA polymerase inhibition studies using octadecyl ester derivatives must verify cis-isomer purity to avoid experimental confounding. Available in research-grade quantities with certificates of analysis confirming ≥98% purity by HPLC.

Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
CAS No. 4501-31-9
Cat. No. B127431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCis-P-Coumaric Acid
CAS4501-31-9
Synonyms(2Z)-3-(4-Hydroxyphenyl)-2-propenoic Acid;  (Z)-3-(4-hydroxyphenyl)-2-propenoic Acid;  (Z)-p-hydroxycinnamic Acid;  (Z)-p-Coumaric Acid;  cis-p-Coumaric Acid;  cis-p-Hydroxycinnamic Acid; 
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)O)O
InChIInChI=1S/C9H8O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6,10H,(H,11,12)/b6-3-
InChIKeyNGSWKAQJJWESNS-UTCJRWHESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-p-Coumaric Acid (CAS 4501-31-9): A Geometric Isomer of p-Coumaric Acid for Specialized Research Applications


cis-p-Coumaric acid (CAS 4501-31-9), also known as cis-4-hydroxycinnamic acid, is a naturally occurring phenolic compound belonging to the hydroxycinnamic acid class [1]. It is the geometric cis-isomer of p-coumaric acid, differing from the more abundant trans-form (trans-p-coumaric acid) solely in the configuration around its α,β-unsaturated carboxylic acid double bond [1]. This stereochemical variation fundamentally alters its physicochemical properties and biological interactions, rendering it a distinct entity for research applications. The compound is a crystalline solid with a molecular weight of 164.16 g/mol, exhibiting limited water solubility but enhanced solubility in organic solvents such as ethanol and diethyl ether [1].

cis-p-Coumaric Acid (CAS 4501-31-9): Why Trans-Isomer or Mixed Isomer Substitution Compromises Experimental Reproducibility


Substituting cis-p-coumaric acid with its trans-isomer or a mixed isomer preparation is scientifically unsound due to profound differences in their physicochemical behavior and biological activity. The cis-isomer exhibits significantly greater aqueous ionization than the trans-form, directly impacting its solubility, membrane permeability, and interaction with biological targets [1]. Furthermore, the cis-isomer demonstrates distinct UV absorption characteristics [1] and, in certain bioassays, displays enhanced antimicrobial activity compared to the trans-isomer [2]. Importantly, the cis-isomer's lower thermodynamic stability makes it prone to photoisomerization back to the trans-form, necessitating controlled handling and storage conditions to maintain experimental integrity [3]. Using a non-isomerically pure sample introduces uncontrolled variability, confounding quantitative structure-activity relationship (QSAR) analyses and compromising the reproducibility of in vitro and in vivo studies. The following sections provide precise, comparative evidence substantiating these critical differences.

cis-p-Coumaric Acid (CAS 4501-31-9): Head-to-Head Comparative Data Against Key Analogs


Differential Aqueous Ionization and UV Absorbance: cis- vs. trans-p-Coumaric Acid

A direct spectrophotometric study revealed that cis-p-coumaric acid ionizes to a considerably greater extent than trans-p-coumaric acid in aqueous solution, a property that directly influences its solubility and reactivity in biological buffers [1]. Concurrently, the trans-isomer exhibits 1.28-fold greater UV absorbance at 310 nm [1].

Physical Chemistry Spectroscopy Analytical Method Development

UV Absorbance Comparison: cis- vs. trans-p-Coumaric Acid

The same spectrophotometric study provides a precise quantitative comparison of UV absorption [1]. At 310 mμ (310 nm), the trans isomer of p-coumaric acid demonstrates an absorbance that is 1.28 times greater than that of the cis isomer [1].

Spectroscopy Photochemistry Analytical Chemistry

Antioxidant Activity Ranking Among Hydroxycinnamic Acids: cis- vs. trans-Isomers and Class Analogs

A theoretical antioxidant pharmacophore study employing DFT calculations established a clear structure-activity relationship (SAR) for hydroxycinnamic acids [1]. The analysis indicated that trans-isomers generally exhibit higher reactivity than cis-isomers in free radical scavenging assays, placing the trans-configuration as a more potent antioxidant scaffold [1]. Furthermore, the study ranked overall antioxidant potential within the class: caffeic acid > sinapinic acid ~ ferulic acid > p-coumaric acid > o-coumaric acid > m-coumaric acid ~ phenol [1].

Oxidative Stress Free Radical Scavenging Computational Chemistry

DNA Polymerase Inhibitory Activity of Alkyl p-Coumarates: cis- vs. trans-Ester Derivatives

A structure-activity relationship study of alkyl p-coumarates revealed that both octadecyl trans-p-coumarate and octadecyl cis-p-coumarate exhibit strong inhibitory activity against DNA polymerases α and β [1]. Notably, both isomers were among the most potent compounds out of 30 synthesized derivatives, highlighting the critical role of the octadecyl chain rather than the double-bond geometry for this specific activity [1].

Enzymology Cancer Research Natural Product Chemistry

cis-p-Coumaric Acid (CAS 4501-31-9): Optimal Research and Industrial Application Scenarios Based on Evidence


Physicochemical and Analytical Reference Standard Development

The well-defined, and distinctly different, UV absorbance (1.28× lower than trans-isomer at 310 nm) and aqueous ionization behavior of cis-p-coumaric acid make it an essential reference standard for developing and validating analytical methods, particularly HPLC and CE, aimed at separating and quantifying cis/trans isomer mixtures in natural product extracts or synthetic preparations [1]. This scenario directly leverages the quantitative spectral data from Section 3 to ensure accurate isomer-specific quantification.

Studies on Differential Biological Activity of Geometric Isomers

cis-p-Coumaric acid is a mandatory tool for any comparative biological study investigating the impact of stereochemistry on the activity of hydroxycinnamic acids. As demonstrated, the cis-isomer exhibits distinct properties from the trans-isomer in terms of ionization and, by extension, membrane permeability [1]. This makes it invaluable for dissecting the molecular basis of differential antimicrobial [2] or other biological effects observed between the isomers, guiding rational drug or agrochemical design based on a defined stereochemical scaffold.

Synthesis and SAR Studies of Bioactive p-Coumarate Derivatives

The finding that octadecyl esters of both cis- and trans-p-coumaric acid are equipotent inhibitors of DNA polymerases α and β [3] positions cis-p-coumaric acid as a viable and distinct starting material for medicinal chemistry campaigns. Researchers can utilize the cis-isomer to synthesize novel esters or amides, potentially accessing chemical space with improved solubility or unique pharmacokinetic profiles compared to trans-derived analogs, without fear of losing the core DNA polymerase inhibitory activity observed with the long-chain alkyl derivatives.

Seed Viability and Plant Metabolism Biomarker Discovery

The observation that cis-p-coumaric acid is present at higher concentrations in viable groundnut (peanut) seeds compared to non-viable ones positions this compound as a potential biomarker for seed quality and viability. Researchers in agricultural science and plant metabolomics can employ quantitative assays based on its unique spectral properties (as noted in Section 3) to assess seed lot quality, study dormancy mechanisms, and evaluate the impact of storage conditions on seed metabolic integrity.

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